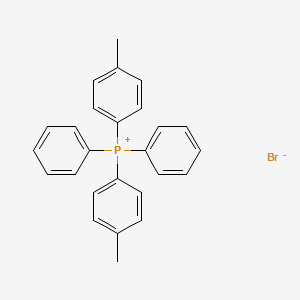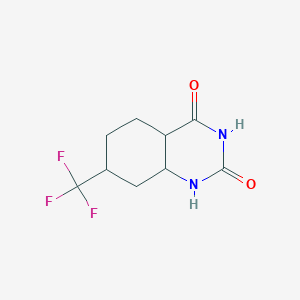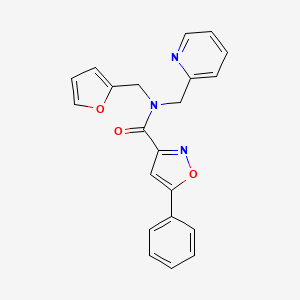
3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of cinnamic acid, characterized by the presence of an ethoxy group and a methyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-3-methylbenzaldehyde and malonic acid.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.
Decarboxylation: The intermediate product is then subjected to decarboxylation to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-ethoxy-3-methylbenzoic acid.
Reduction: Formation of 3-(4-ethoxy-3-methylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid (Ferulic acid): Similar structure but with a hydroxy and methoxy group instead of ethoxy and methyl groups.
3-(4-Methylphenyl)prop-2-enoic acid: Lacks the ethoxy group, making it less polar.
3-(4-Acetylphenyl)prop-2-enoic acid: Contains an acetyl group instead of an ethoxy group.
Uniqueness
3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct pharmacological and chemical properties compared to its analogs.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
(E)-3-(4-ethoxy-3-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H14O3/c1-3-15-11-6-4-10(8-9(11)2)5-7-12(13)14/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+ |
InChIキー |
VYVAIGBPUJFOQQ-FNORWQNLSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)O)C |
正規SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12342947.png)

![[(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate](/img/structure/B12342963.png)




![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12343000.png)





![[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate](/img/structure/B12343036.png)
